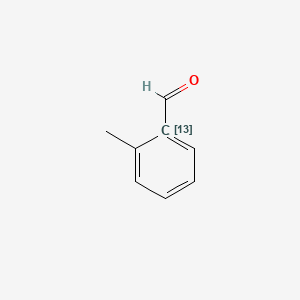
2-Methylbenzaldehyde-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzaldehyde-1-13C is an organic compound with the formula CH3C6H4CHO . It is a colorless liquid and is one of the main benzaldehyde components of automobile exhaust . It is an endogenous metabolite .
Synthesis Analysis
2-Methylbenzaldehyde-1-13C is the 13C labeled 2-Methylbenzaldehyde . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . High-resolution 13C metabolic flux analysis is a predominant technique used for determining intracellular fluxes .Molecular Structure Analysis
The molecular weight of 2-Methylbenzaldehyde-1-13C is 121.00 . The molecular formula is C713CH8O . The structure of the compound can be represented as O=[13CH]C1=C(C=CC=C1)C .Chemical Reactions Analysis
2-Methylbenzaldehyde undergoes BF3-induced Rothemund condensation with pyrrole to give atropoisomers of tetrakis(o-tolyl)porphyrin . It also participates in Aldol condensation reactions, which are an essential class of reactions for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
2-Methylbenzaldehyde-1-13C is a colorless liquid . It is stable under normal temperatures and pressures . It is combustible and its vapors are heavier than air and may spread along floors .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Therefore, 2-Methylbenzaldehyde-1-13C could be further explored in drug development and metabolic studies .
Propiedades
IUPAC Name |
6-methyl(113C)cyclohexa-1,3,5-triene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3/i8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFQKIATRPGRBS-VJJZLTLGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=[13C]1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzaldehyde-1-13C | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

